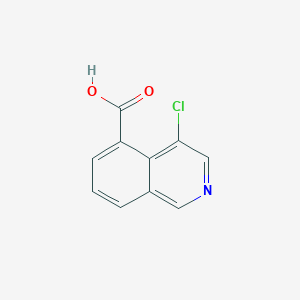

4-Chloroisoquinoline-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloroisoquinoline-5-carboxylic acid is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is structurally related to quinoline and is characterized by the presence of a chlorine atom and a carboxylic acid functional group. The interest in this compound and its derivatives stems from their potential pharmacological activities and their use as intermediates in the synthesis of various alkaloid structures and other biologically active molecules.

Synthesis Analysis

The synthesis of related isoquinoline structures has been explored in several studies. For instance, a practical method for converting carboxylic acids to the corresponding carboxamides using niobium pentachloride has been described, which is relevant for the synthesis of tetrahydroisoquinoline alkaloid structures . Additionally, a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids has been reported, involving the synthesis of an amino intermediate followed by a halogenation step using the Sandmeyer reaction . These methods highlight the versatility of isoquinoline derivatives in chemical synthesis and the potential for developing new synthetic routes for 4-chloroisoquinoline-5-carboxylic acid.

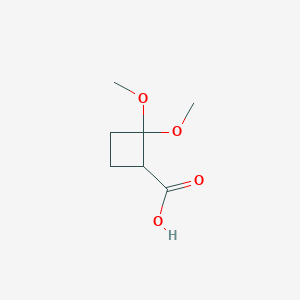

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with the potential for various interactions. For example, one study reported on the hydrogen-bonded structures of proton-transfer compounds involving quinoline derivatives, which form one-dimensional chain structures through hydrogen bonding . These findings suggest that 4-chloroisoquinoline-5-carboxylic acid could also engage in similar intermolecular interactions, which could be relevant for its crystalline properties and reactivity.

Chemical Reactions Analysis

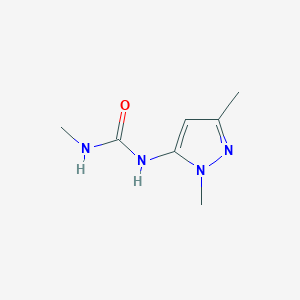

Isoquinoline derivatives are known to participate in a range of chemical reactions. A study on 4-hydroxyquinol-2-ones demonstrated that chloro-substituted dihydroquinoline carboxylic acids react with aminopyridines to yield pyridylamides, indicating the reactivity of the carboxylic acid group in nucleophilic substitution reactions . This reactivity could be extrapolated to 4-chloroisoquinoline-5-carboxylic acid, suggesting its potential to form amide bonds and other derivatives through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can vary widely depending on their substitution patterns. For instance, substituted hydrazides of chloro-tetrahydroquinoline carboxylic acids have been characterized, showing solubility in certain solvents and distinct infrared absorption bands corresponding to functional groups . Similarly, novel carboxamides derived from phenylquinoline carbohydrazides have been synthesized and characterized, demonstrating antimicrobial activity at low concentrations . These studies provide insights into the properties of chloro-substituted isoquinoline carboxylic acids, which could inform the understanding of 4-chloroisoquinoline-5-carboxylic acid's behavior in various environments and its potential biological activities.

Scientific Research Applications

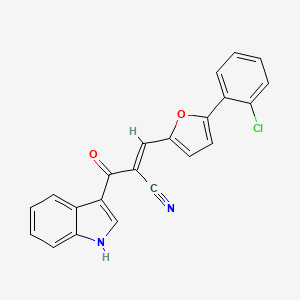

Synthesis and Characterization of New Compounds

4-Chloroisoquinoline-5-carboxylic acid derivatives have been synthesized and characterized for potential biological applications. Tiwari et al. (2014) synthesized new 2-arylquinoline-4-carboxylic acid derivatives, which showed activity against various bacterial and fungal strains at low concentrations. These compounds, particularly 4b and 5d, exhibited better antibacterial and antifungal activity than some clinically prevalent drugs (Tiwari et al., 2014).

Antagonist Activity on NMDA Receptor

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to kynurenic acid and derived from isoquinoline, have been evaluated for antagonist activity at the glycine site on the NMDA receptor. Carling et al. (1992) found that these compounds exhibit reduced potency due to conformational effects, but certain modifications restored their antagonist activity (Carling et al., 1992).

Synthesis and Biological Activities

Li et al. (2019) described the synthesis of novel halomethylquinoline building blocks, which were used to create 2,4-bis(benzofuran-2-yl)quinoline- and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds showed significant anti-tubercular activity, suggesting their potential as promising candidates for further investigation (Li et al., 2019).

Gas Phase Reaction Studies

Thevis et al. (2008) studied the gas phase formations of carboxylic acids from bisubstituted isoquinolines, which have potential as prolylhydroxylase inhibitor drug candidates. This study provided insights into the mass spectrometric behavior of these compounds, useful for clinical, forensic, or doping control analysis (Thevis et al., 2008).

Safety and Hazards

The safety information for 4-Chloroisoquinoline-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It is known that carboxylic acids, such as 4-chloroisoquinoline-5-carboxylic acid, can undergo nucleophilic acyl substitution reactions . This involves the replacement of the –OH group of the acid with a better leaving group, enhancing the reactivity of the acid .

Biochemical Pathways

Carboxylic acids can participate in various biochemical reactions, including the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the coupling of organoboron reagents with palladium complexes, forming carbon-carbon bonds .

Pharmacokinetics

The compound’s molecular weight (20762 g/mol) and its solid physical form suggest that it may have certain bioavailability characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloroisoquinoline-5-carboxylic acid. For instance, the compound is stored in a dry environment at room temperature to maintain its stability . Other factors, such as pH, temperature, and the presence of other substances, may also affect its action and efficacy.

properties

IUPAC Name |

4-chloroisoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-5-12-4-6-2-1-3-7(9(6)8)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKVSRPUHQMAGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)

![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B3003440.png)